

An In-depth Technical Guide to the Chemical Structure of (+)-Ononitol

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Compound of Interest

Compound Name: Ononitol, (+)-

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(+)-Ononitol, a naturally occurring cyclitol, has garnered significant interest within the scientific community for its diverse biological activities. As a methylated derivative of myo-inositol, its unique structure underpins its therapeutic potential, which includes anti-inflammatory, hepatoprotective, and anticancer properties. This technical guide provides a detailed examination of the chemical structure, properties, and biological significance of (+)-Ononitol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

(+)-Ononitol is chemically known as 4-O-methyl-D-myo-inositol. It belongs to the inositol family, which are six-carbon cyclitols (polyalcohols of cyclohexane) that play crucial roles in cellular signaling and as structural components of membranes. The defining feature of (+)-Ononitol is the presence of a methoxy group ($-OCH_3$) on the C4 hydroxyl of the myo-inositol scaffold.

The stereochemistry of the molecule is critical to its identity and function. The systematic IUPAC name for the dextrorotatory enantiomer is (1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol.[1]

Molecular and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of (+)-Ononitol is presented in the table below, compiled from comprehensive chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₄ O ₆	[1] [2] [3]
Molecular Weight	194.18 g/mol	[1] [2] [3]
IUPAC Name	(1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol	[1]
Common Synonyms	4-O-methyl-D-myo-inositol, D-(+)-Ononitol, 1D-4-O-Methyl-myo-inositol	[1] [2]
CAS Registry Number	6090-97-7, 484-68-4	[1] [2]
Canonical SMILES	<chem>OC1C(O)C(O)C(OC)C(O)C1O</chem>	[2]
InChIKey	DSCFFEYYQKSRSV- GESKJZQWSA-N	[2] [3] [5]

Spectroscopic Data for Structural Elucidation

The precise structure of (+)-Ononitol has been confirmed through various spectroscopic techniques. This data is fundamental for its identification and characterization in natural extracts or synthetic preparations.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of (+)-Ononitol. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed. The table below summarizes key mass spectral data.

Technique	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Reference(s)
GC-MS	Not applicable (EI)	260.0, 217.0, 191.0, 133.0	[1]
MS/MS	[M+H] ⁺ (195.0863)	176.9, 126.9, 109.0	[1]
MS/MS	[M-H] ⁻ (193.0718)	161.0, 141.1, 101.1	[1]

Note: For GC-MS analysis, Ononitol is often derivatized (e.g., with trimethylsilyl groups) to increase its volatility.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra are dependent on the solvent and instrument frequency, quantum chemical approaches and experimental data for the parent compound, myo-inositol, provide a basis for understanding the expected chemical shifts.[8][9] The methoxy group at C4 significantly influences the chemical shifts of neighboring protons and carbons compared to unsubstituted myo-inositol.

Biosynthesis and Natural Occurrence

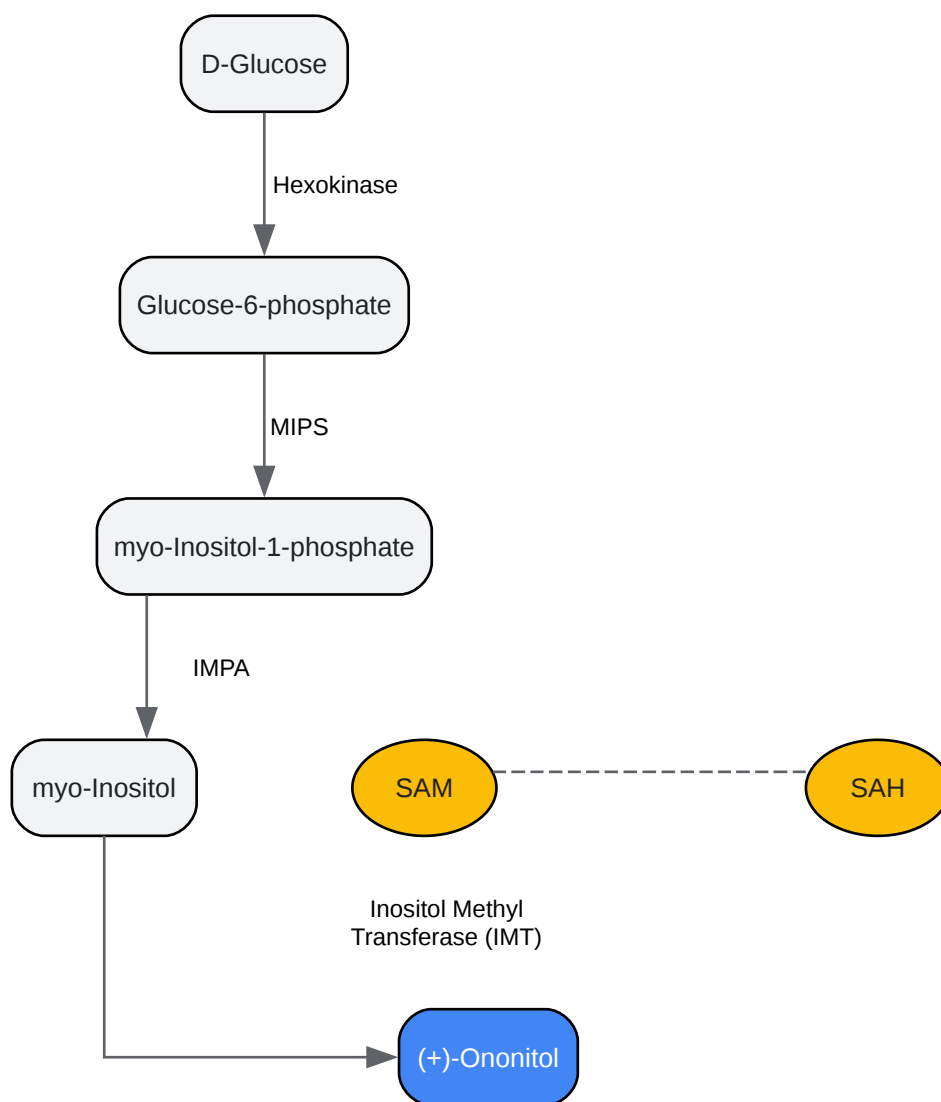
(+)-Ononitol is a plant-derived secondary metabolite. Its biosynthesis is an extension of the primary metabolic pathway for myo-inositol synthesis.

Biosynthetic Pathway

The synthesis begins with D-glucose from the central carbon metabolism. The pathway involves two key steps to produce myo-inositol, followed by a specific methylation step to yield (+)-Ononitol.[10][11]

- **Isomerization and Cyclization:** Glucose-6-phosphate is converted to myo-inositol-1-phosphate by the enzyme myo-inositol phosphate synthase (MIPS).
- **Dephosphorylation:** myo-inositol-1-phosphate is dephosphorylated by inositol monophosphatase (IMPA) to free myo-inositol.

- Methylation: The final step involves the O-methylation of the C4 hydroxyl group of myo-inositol, catalyzed by S-adenosyl-L-methionine (SAM)-dependent inositol methyl transferase (IMT), to produce (+)-Ononitol (D-ononitol).[10]



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Biosynthetic pathway of (+)-Ononitol from D-Glucose.

Natural Sources

(+)-Ononitol and its hydrated form, ononitol monohydrate, have been isolated from various plant species. Notable sources include the leaves of *Cassia tora* L. (Sicklepod), as well as *Abies pindrow* (Pindrow fir) and *Glycine max* (soybean).[1][12][13] Its presence in these plants suggests a role in osmoprotection and stress response.

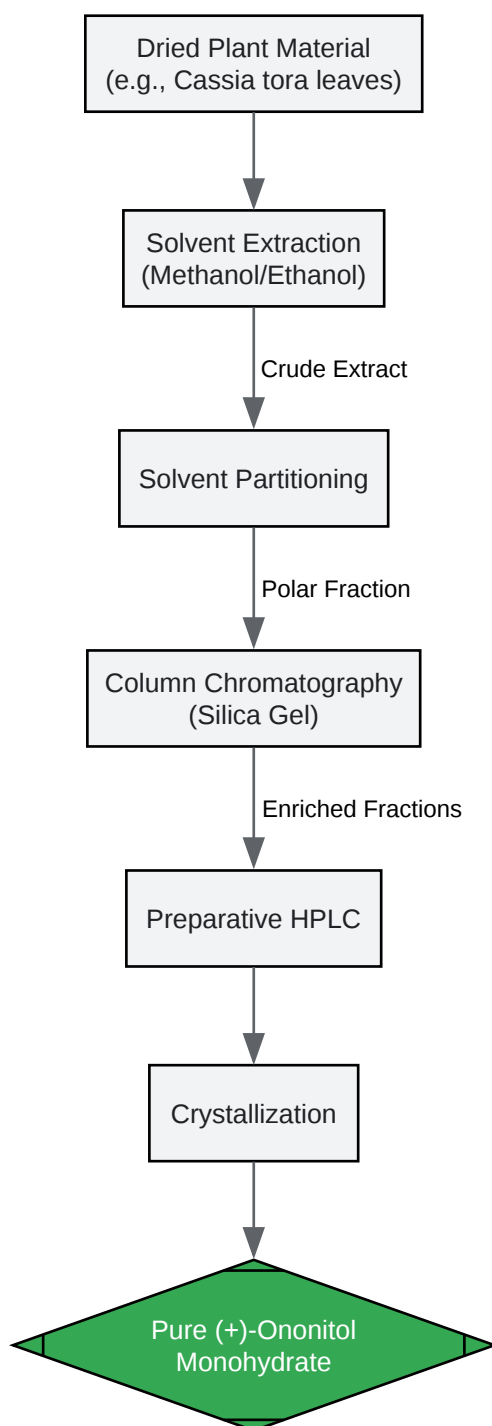
Experimental Protocols

This section outlines generalized methodologies for the isolation and analysis of (+)-Ononitol, based on published literature.

Protocol: Isolation of Ononitol Monohydrate from *Cassia tora*

This protocol is a representative example of how cyclitols are isolated from plant material.

- **Extraction:** Dried and powdered leaves of *Cassia tora* are subjected to solvent extraction, typically using a polar solvent like ethanol or methanol, to extract a broad range of metabolites.
- **Fractionation:** The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Ononitol, being highly polar, will concentrate in the aqueous or methanolic fraction.
- **Chromatography:** The polar fraction is subjected to column chromatography, often using silica gel or Sephadex LH-20.
- **Elution:** A gradient elution system is employed, starting with a less polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Purification and Crystallization:** Fractions containing the target compound are combined, concentrated, and purified further using techniques like preparative HPLC. The purified compound is then crystallized from a suitable solvent system (e.g., methanol-water) to yield pure ononitol monohydrate.[\[12\]](#)[\[13\]](#)



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General workflow for the isolation of (+)-Ononitol.

Biological Activity and Mechanism of Action

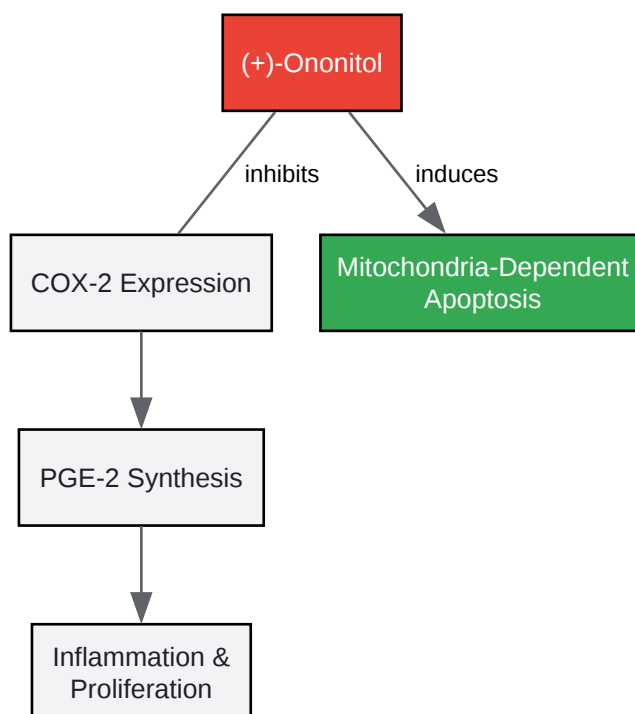
Recent studies have highlighted the therapeutic potential of ononitol monohydrate, particularly in the context of inflammation and cancer.

Anti-inflammatory and Analgesic Activity

Ononitol monohydrate has demonstrated significant anti-inflammatory and analgesic effects in animal models.[12] Research suggests that its mechanism may involve the modulation of pro-inflammatory pathways.

Anticancer Activity

In vitro studies using HT-115 human colorectal carcinoma cells have shown that ononitol monohydrate can inhibit cancer cell proliferation.[14] The proposed mechanism involves the downregulation of the COX-2/PGE-2 inflammatory axis, which is often overactive in colorectal cancers. This inhibition leads to the induction of mitochondria-dependent apoptosis in cancer cells.[14]



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Proposed mechanism of anticancer action via COX-2 inhibition.

Hepatoprotective Effects

(+)-Ononitol has also been identified as a potent hepatoprotective agent. In studies involving carbon tetrachloride (CCl₄)-induced liver damage in rats, treatment with ononitol monohydrate led to a decrease in serum transaminase levels and lipid peroxidation.[13] Furthermore, it enhanced the activity of antioxidant enzymes, suggesting that its protective effects are mediated, at least in part, through the mitigation of oxidative stress.[13]

Conclusion for Drug Development

(+)-Ononitol represents a promising natural product scaffold for drug discovery and development. Its well-defined chemical structure, established biosynthetic pathway, and compelling biological activities make it an attractive candidate for further investigation. Professionals in the field can leverage this foundational knowledge for synthetic derivatization to enhance efficacy, for developing robust analytical methods for quality control, and for designing in-depth mechanistic studies to fully elucidate its therapeutic potential, particularly in the realms of oncology and inflammatory diseases. The data and protocols summarized herein serve as a critical resource for advancing (+)-Ononitol from a laboratory curiosity to a potential clinical asset.

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